5-Bromo-3-cyano-2-fluorobenzoic acid
Overview
Description
5-Bromo-3-cyano-2-fluorobenzoic acid is an organic compound with the molecular formula C8H3BrFNO2 and a molecular weight of 244.02 g/mol . This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a benzoic acid core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-cyano-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyano-2-fluorobenzoic acid. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyano-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Reduction Reactions: Products include amines or carboxylic acids.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
5-Bromo-3-cyano-2-fluorobenzoic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyano-2-fluorobenzoic acid depends on its application. In biochemical research, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved vary based on the specific application and the structure of the final compound derived from it .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-cyano-2-fluorobenzoic acid is unique due to the presence of both cyano and fluorine groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules where specific functional groups are required .
Properties
IUPAC Name |
5-bromo-3-cyano-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIJQAKSBQIAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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